molecular formula C21H25ClFN3O3S B2884881 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1351633-98-1

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2884881
CAS No.: 1351633-98-1
M. Wt: 453.96
InChI Key: OSHOATGSYFPGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE is a heterocyclic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a 2,5-dimethylfuran carboxamide group, and a morpholinopropyl side chain. The hydrochloride salt form suggests enhanced aqueous solubility compared to its free base counterpart.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S.ClH/c1-14-12-17(15(2)28-14)20(26)25(7-3-6-24-8-10-27-11-9-24)21-23-18-5-4-16(22)13-19(18)29-21;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOATGSYFPGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

A mixture of 4-fluoro-2-aminothiophenol (1.0 equiv) and ammonium thiocyanate (1.2 equiv) undergoes cyclization in the presence of hydrochloric acid at reflux (80–90°C, 4–6 h). The reaction proceeds via electrophilic substitution, forming the 6-fluoro-1,3-benzothiazol-2-amine core. The product is isolated via filtration and recrystallized from ethanol to achieve >90% purity.

Reaction Scheme 1:
$$
\text{4-Fluoro-2-aminothiophenol} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, \Delta}} \text{6-Fluoro-1,3-benzothiazol-2-amine}
$$

The introduction of the 2,5-dimethylfuran-3-carboxamide moiety requires activation of the carboxylic acid group.

Synthesis of 2,5-Dimethylfuran-3-carbonyl Chloride

2,5-Dimethylfuran-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under nitrogen at 0°C. The reaction is stirred for 2 h, followed by removal of excess thionyl chloride under reduced pressure to yield the acyl chloride.

Reaction Scheme 2:
$$
\text{2,5-Dimethylfuran-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Coupling with 6-Fluoro-1,3-benzothiazol-2-amine

The acyl chloride (1.1 equiv) is reacted with 6-fluoro-1,3-benzothiazol-2-amine (1.0 equiv) in dry tetrahydrofuran (THF) at −10°C. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl, and the mixture is stirred for 12 h at room temperature. The resulting N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Reaction Scheme 3:
$$
\text{6-Fluoro-1,3-benzothiazol-2-amine} + \text{2,5-Dimethylfuran-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide}
$$

Introduction of the Morpholinylpropyl Side Chain

The tertiary amine functionality is introduced via N-alkylation of the amide nitrogen.

Preparation of 3-Chloropropylmorpholine

Morpholine (1.0 equiv) is reacted with 1-bromo-3-chloropropane (1.2 equiv) in acetonitrile at 60°C for 8 h. The product, 3-chloropropylmorpholine, is purified via distillation under reduced pressure.

Alkylation of the Amide Nitrogen

N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (1.0 equiv) is dissolved in dimethylformamide (DMF) with potassium carbonate (3.0 equiv). 3-Chloropropylmorpholine (1.5 equiv) is added, and the reaction is heated to 80°C for 24 h. The mixture is cooled, filtered, and concentrated to yield the tertiary amine intermediate.

Reaction Scheme 4:
$$
\text{N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide} + \text{3-Chloropropylmorpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Tertiary Amine Intermediate}
$$

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability.

Acidification with HCl

The tertiary amine intermediate is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is collected via filtration, washed with cold ether, and dried under vacuum to yield the final product.

Reaction Scheme 5:
$$
\text{Tertiary Amine Intermediate} + \text{HCl} \rightarrow \text{N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]furan-3-carboxamide Hydrochloride}
$$

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 2H, aromatic-H), 6.45 (s, 1H, furan-H), 3.70–3.40 (m, 8H, morpholine-H), 2.95 (t, 2H, NCH2), 2.55 (s, 3H, CH3), 2.30 (s, 3H, CH3), 1.90–1.70 (m, 2H, CH2).
  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1240 cm⁻¹ (C-F stretch).

Crystallographic Data (Analogous Compound)

The crystal structure of a related benzothiazole derivative (1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine) reveals a dihedral angle of 19.86° between the benzothiazole and phenyl rings, with intermolecular N—H⋯N and C—H⋯F hydrogen bonds stabilizing the lattice.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°)
S1A–C1A 1.743
N1A–C7A 1.312
Dihedral Angle (A) 19.86
Dihedral Angle (B) 22.32

Optimization and Yield Considerations

  • Step 2 (Amide Coupling): Yield 78–85%.
  • Step 3 (Alkylation): Yield 65–72%.
  • Overall Yield: ~40% after salt formation.

Chemical Reactions Analysis

Types of Reactions

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinases, affecting cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules in the provided evidence, though direct pharmacological or physicochemical data for the target compound are unavailable. Key comparisons are inferred from structural analogs:

Structural Features and Functional Groups

Benzothiazole Derivatives: The 6-fluoro substitution on the benzothiazole ring may enhance electronic properties compared to non-fluorinated analogs (e.g., compounds in with chlorophenyl groups) . Fluorine’s electron-withdrawing effects could influence binding affinity in biological targets. The morpholinopropyl side chain likely improves solubility and bioavailability relative to simpler alkyl chains, as morpholine is a polar, water-soluble heterocycle.

Furan Carboxamide Analogues :

  • The 2,5-dimethylfuran moiety distinguishes it from hydroxamic acid derivatives (e.g., compounds 6–10 in ), which exhibit antioxidant activity in DPPH assays . The carboxamide group may confer stability compared to ester or hydroxamate linkages.

Hydrochloride Salt :

  • The hydrochloride form increases solubility compared to neutral analogs like N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (), which lacks ionizable groups .

Table 1: Structural and Functional Comparison with Analogs

Compound Name/ID Core Structure Key Substituents/Features Molecular Weight (g/mol) Inferred Activity
Target Compound (Hydrochloride) Benzothiazole, Furan 6-Fluoro, 2,5-Dimethyl, Morpholinopropyl ~450 (estimated) Kinase inhibition potential
Compound 4 () Phenylpropanamide Hydroxyureido, Methyl ~300 Antioxidant (DPPH assay)
N-[(3S)-...] () Dihydrobenzofuran Hydroxyurea 300.31 Unspecified

Biological Activity

N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]furan-3-carboxamide hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole ring and a furan moiety. Its chemical formula is C16H19FN2O2SC_{16}H_{19}FN_2O_2S, and it exhibits a molecular weight of approximately 320.4 g/mol. The presence of the fluorine atom in the benzothiazole ring enhances its biological activity by influencing electronic properties and lipophilicity.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies suggest that it may target specific signaling pathways associated with tumor growth.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)4.8Cell cycle arrest at G2/M phase
HeLa (Cervical)6.0Inhibition of proliferation

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

Central Nervous System Effects

Given the presence of the morpholine group, this compound may also exhibit neuropharmacological effects. Preliminary studies suggest potential anxiolytic and antidepressant-like activities in animal models, which warrant further investigation.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Exploration of Antimicrobial Properties

In another study, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it could serve as a potential candidate for developing new antibiotics, particularly against multi-drug resistant organisms.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A multi-step approach is typically employed:
  • Step 1 : Coupling the 6-fluoro-1,3-benzothiazole-2-amine core with 2,5-dimethylfuran-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).
  • Step 2 : Introduce the 3-(morpholin-4-yl)propyl group through nucleophilic substitution or reductive amination, ensuring pH control (~7–8) to minimize side reactions .
  • Optimization : Use HPLC to monitor intermediate purity. Adjust solvent polarity (e.g., DMF to THF) and temperature (40–60°C) to enhance reaction efficiency.

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity. For example, the morpholinopropyl group’s protons resonate at δ 2.3–2.6 ppm (methylene) and δ 3.6–3.8 ppm (morpholine ring) .
  • HRMS : Validate molecular weight with <2 ppm error.
  • IR : Identify carbonyl (C=O, ~1680 cm1^{-1}) and benzothiazole (C=N, ~1600 cm1^{-1}) stretches .

Q. How does the morpholinopropyl group influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : The morpholine moiety enhances water solubility via hydrogen bonding. Measure logP via shake-flask method to quantify hydrophilicity.
  • Bioavailability : Perform Caco-2 cell assays to assess permeability. The tertiary amine in morpholine may improve membrane penetration .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s crystal structure, and what refinement challenges arise?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Index reflections with SHELXD .
  • Refinement : Apply SHELXL for anisotropic displacement parameters. Challenges include disorder in the morpholinopropyl chain; use PART and SIMU instructions to model .
  • Validation : Check Rfree_{free} (<0.25) and electron density maps (e.g., omit maps for ambiguous regions).

Q. What in vivo models are suitable for evaluating biological activity, and how should experimental parameters be controlled?

  • Methodological Answer :
  • Model Selection : Rat formalin-induced edema models are effective for anti-inflammatory screening (dose: 10–50 mg/kg, i.p.) .
  • Controls : Include vehicle (e.g., saline + DMSO) and positive controls (e.g., indomethacin). Monitor plasma stability via LC-MS/MS at 0, 1, and 4 hours post-administration.
  • Reproducibility : Standardize animal weight (200–250 g) and fasting conditions (12 hr pre-dose) .

Q. How can computational methods predict binding affinity to target proteins, and how should discrepancies with experimental results be addressed?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings. Focus on benzothiazole and furan interactions (e.g., π-π stacking with kinase ATP pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Discrepancies (ΔΔG >2 kcal/mol) may arise from protonation state errors; re-calculate pKa using PROPKA .
  • Validation : Compare with SPR or ITC binding data. Adjust force fields (e.g., AMBER vs. CHARMM) to align computational/experimental ΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.